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2-Methyl-5-butylpyrazine - 29461-04-9

2-Methyl-5-butylpyrazine

Catalog Number: EVT-14825431
CAS Number: 29461-04-9
Molecular Formula: C9H14N2
Molecular Weight: 150.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Methyl-5-butylpyrazine is a member of the pyrazine family, which consists of six-membered aromatic rings containing two nitrogen atoms. This compound is recognized for its unique flavor and aroma properties, making it significant in food science and flavor chemistry. Pyrazines, including 2-methyl-5-butylpyrazine, are often formed during the Maillard reaction, a complex series of chemical reactions that occur during the thermal processing of food, contributing to the characteristic flavors of roasted and cooked products.

Source

2-Methyl-5-butylpyrazine can be synthesized through various methods, including chemical reactions involving precursors like amino acids or through biological processes in certain microorganisms. It is often found in foods such as roasted coffee, cocoa, and various meat products due to its formation during cooking processes .

Classification

In terms of chemical classification, 2-methyl-5-butylpyrazine is categorized as an alkyl-substituted pyrazine. Pyrazines are further classified based on their substituents and positions on the ring structure, influencing their physical and chemical properties.

Synthesis Analysis

Methods

Several synthetic routes exist for producing 2-methyl-5-butylpyrazine. One notable method involves the condensation of specific α-halo ketones with diamines or the dehydrogenative coupling of β-amino alcohols. These methods utilize various catalysts to enhance yield and selectivity.

  1. Dehydrogenative Coupling: Recent advancements have introduced base-metal catalyzed dehydrogenative self-coupling techniques that facilitate the formation of 2,5-disubstituted pyrazines from β-amino alcohols .
  2. Condensation Reactions: Condensation reactions involving α-halo ketones and diamines have also been employed to synthesize pyrazines effectively .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and pH to optimize yield. For instance, a study reported yields exceeding 80% under optimized conditions using specific catalysts .

Molecular Structure Analysis

Structure

The molecular structure of 2-methyl-5-butylpyrazine consists of a pyrazine ring with a methyl group at the 2-position and a butyl group at the 5-position. This configuration contributes to its distinctive sensory properties.

Data

  • Molecular Formula: C_8H_10N_2
  • Molecular Weight: 150.18 g/mol
  • Structural Representation:
C8H10N2\text{C}_8\text{H}_{10}\text{N}_2

The structure can be visualized using molecular modeling software to understand its spatial arrangement better.

Chemical Reactions Analysis

Reactions

2-Methyl-5-butylpyrazine participates in various chemical reactions typical for pyrazines, including:

  1. Electrophilic Substitution: The electron-rich nature of the pyrazine ring allows for electrophilic substitutions.
  2. Oxidation Reactions: Under certain conditions, it can undergo oxidation to form different derivatives.

Technical Details

The stability of 2-methyl-5-butylpyrazine under various conditions makes it suitable for use in food applications where heat and oxidation are prevalent.

Mechanism of Action

The mechanism underlying the flavor profile associated with 2-methyl-5-butylpyrazine involves its interaction with olfactory receptors. The compound's structure allows it to bind selectively to these receptors, eliciting specific sensory responses that contribute to its flavor characteristics.

Process Data

Research indicates that the presence of alkyl substituents significantly influences the volatility and sensory perception of pyrazines. The spatial arrangement of these substituents affects how they interact with taste and smell receptors in humans .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Characteristic roasted or nutty aroma
  • Boiling Point: Approximately 180 °C
  • Melting Point: Not well-defined due to its liquid state at room temperature.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and ether but less soluble in water.
  • Stability: Relatively stable under normal conditions but can degrade under extreme heat or oxidative conditions.

Relevant analyses include gas chromatography-mass spectrometry for quantifying concentrations in food products .

Applications

Scientific Uses

2-Methyl-5-butylpyrazine finds applications primarily in food science as a flavoring agent due to its appealing aroma profile. It is used in:

  1. Flavoring Agents: Incorporated into various food products to enhance flavor.
  2. Research Applications: Studied for its biosynthetic pathways in microorganisms like Paenibacillus polymyxa, which can produce this compound naturally during fermentation processes .
  3. Sensory Studies: Investigated for its impact on human sensory perception in culinary applications.

Properties

CAS Number

29461-04-9

Product Name

2-Methyl-5-butylpyrazine

IUPAC Name

2-butyl-5-methylpyrazine

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C9H14N2/c1-3-4-5-9-7-10-8(2)6-11-9/h6-7H,3-5H2,1-2H3

InChI Key

ICMOJSQWNJQRQI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC=C(N=C1)C

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